6-chloro-3-hexyl-4-methyl-7-[(3-oxobutan-2-yl)oxy]-2H-chromen-2-one
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Overview
Description
6-chloro-3-hexyl-4-methyl-7-[(3-oxobutan-2-yl)oxy]-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-hexyl-4-methyl-7-[(3-oxobutan-2-yl)oxy]-2H-chromen-2-one typically involves the reaction of 7-hydroxy-4-methylcoumarin with appropriate alkylating agents. One common method involves the alkylation of 7-hydroxy-4-methylcoumarin with 6-bromohexanoate in the presence of anhydrous potassium carbonate in dry dimethylformamide (DMF) as a solvent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-hexyl-4-methyl-7-[(3-oxobutan-2-yl)oxy]-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
6-chloro-3-hexyl-4-methyl-7-[(3-oxobutan-2-yl)oxy]-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 6-chloro-3-hexyl-4-methyl-7-[(3-oxobutan-2-yl)oxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of DNA gyrase, which is essential for bacterial replication, thereby exhibiting antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
6-chloro-3,4-dimethyl-7-[(3-oxobutan-2-yl)oxy]-2H-chromen-2-one: This compound has a similar structure but with different substituents at the 3 and 4 positions.
6-chloro-7-methyl-4-oxo-4H-chromene-3-carbonitrile: Another related compound with a different functional group at the 3 position.
Uniqueness
6-chloro-3-hexyl-4-methyl-7-[(3-oxobutan-2-yl)oxy]-2H-chromen-2-one is unique due to its specific substituents, which confer distinct chemical and biological properties. Its hexyl chain and oxobutan-2-yl group contribute to its lipophilicity and potential interactions with biological membranes, enhancing its activity and selectivity.
Properties
Molecular Formula |
C20H25ClO4 |
---|---|
Molecular Weight |
364.9 g/mol |
IUPAC Name |
6-chloro-3-hexyl-4-methyl-7-(3-oxobutan-2-yloxy)chromen-2-one |
InChI |
InChI=1S/C20H25ClO4/c1-5-6-7-8-9-15-12(2)16-10-17(21)19(24-14(4)13(3)22)11-18(16)25-20(15)23/h10-11,14H,5-9H2,1-4H3 |
InChI Key |
GBRFZXMPTVGIMG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(C2=CC(=C(C=C2OC1=O)OC(C)C(=O)C)Cl)C |
Origin of Product |
United States |
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